molecular formula C50H62ClN9O8S2 B8134237 PROTAC BRD4 Degrader-5

PROTAC BRD4 Degrader-5

Cat. No.: B8134237
M. Wt: 1016.7 g/mol
InChI Key: SLPWRCRRHVRNRM-BEGQQDOQSA-N
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Description

PROTAC BRD4 Degrader-5 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound belongs to the class of PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression and are implicated in various cancers and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-5 involves the conjugation of a ligand that binds to BRD4 with a ligand that recruits an E3 ubiquitin ligase, connected via a linker. The synthetic route typically includes the following steps:

    Synthesis of the BRD4 ligand: This involves the preparation of a small molecule that specifically binds to the bromodomains of BRD4.

    Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that binds to the E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.

    Linker attachment: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain to provide flexibility and optimal spatial arrangement for the formation of the ternary complex.

Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis of the individual components (BRD4 ligand, E3 ligase ligand, and linker) followed by their conjugation under controlled conditions. The process would require optimization of reaction conditions, purification steps, and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: PROTAC BRD4 Degrader-5 primarily undergoes the following types of reactions:

    Ubiquitination: The compound facilitates the ubiquitination of BRD4 by recruiting an E3 ubiquitin ligase.

    Proteasomal degradation: The ubiquitinated BRD4 is recognized and degraded by the proteasome.

Common Reagents and Conditions:

    Ubiquitination reagents: E3 ubiquitin ligase, E2 ubiquitin-conjugating enzyme, ubiquitin, and ATP.

    Proteasomal degradation conditions: Cellular environment with active proteasome machinery.

Major Products:

Scientific Research Applications

Key Mechanisms:

  • Targeted Degradation : Induces proteasomal degradation of BRD4.
  • Biological Regulation : Alters gene expression profiles by modulating super-enhancer activity.

Cancer Research

Therapeutic Potential : PROTAC BRD4 Degrader-5 has shown promising results in various cancer cell lines, particularly in breast cancer. Studies indicate that it effectively reduces BRD4 levels, leading to decreased cell proliferation and increased apoptosis in HER2-positive and negative breast cancer models .

Cancer Type Cell Line Effect Observed
Breast CancerMDA-MB-231Significant reduction in cell viability
Colon CancerpCan1Anti-proliferative activity confirmed

Biomolecular Studies

Phase Separation Dynamics : Recent studies have highlighted the role of BRD4 in biomolecular condensates. Using PROTACs like BRD4 Degrader-5 allows researchers to perturb these condensates and study their dynamics in real-time. This application is crucial for understanding liquid-liquid phase separation phenomena associated with transcriptional regulation .

Drug Discovery

Platform for New Therapeutics : The modular nature of PROTACs enables the rapid generation of new compounds targeting various proteins. The development of BRD4 Degrader-5 exemplifies how PROTAC technology can streamline drug discovery processes by allowing high-throughput screening of degraders against multiple targets .

Case Study 1: Breast Cancer Treatment

In a study involving MDA-MB-231 cells, treatment with this compound led to a dose-dependent decrease in BRD4 levels. Western blot analyses confirmed that at concentrations as low as 100 nM, significant degradation occurred within 8 hours, demonstrating its efficacy as a therapeutic agent .

Case Study 2: Mechanistic Insights into Biomolecular Condensates

Another investigation utilized live-cell imaging to observe the effects of PROTAC-induced degradation on BRD4 condensates. The results indicated that degradation not only reduced BRD4 levels but also affected associated proteins within super-enhancer complexes, providing insights into the regulatory mechanisms of gene expression during cellular stress responses .

Mechanism of Action

PROTAC BRD4 Degrader-5 exerts its effects through the following mechanism:

Comparison with Similar Compounds

  • PROTAC BRD4 Degrader-1
  • PROTAC BRD4 Degrader-2
  • PROTAC BRD4 Degrader-3
  • PROTAC BRD4 Degrader-4

Uniqueness: PROTAC BRD4 Degrader-5 is unique in its specific design and optimization for efficient degradation of BRD4. It may have improved binding affinity, stability, and degradation efficiency compared to other similar compounds. Additionally, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool for research and potential therapeutic applications .

Biological Activity

PROTACs (Proteolysis Targeting Chimeras) represent a novel class of therapeutic agents designed to selectively degrade target proteins, offering a promising approach in cancer therapy and other diseases. Among these, PROTAC BRD4 Degrader-5 has garnered attention for its efficacy in degrading the bromodomain-containing protein 4 (BRD4), a key player in various oncogenic processes. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Overview of BRD4 and PROTAC Technology

BRD4 is a member of the BET protein family and functions as an epigenetic reader that regulates gene transcription by binding to acetylated lysines on histones. Its overexpression is implicated in several cancers, including leukemia and multiple myeloma. PROTAC technology employs bifunctional small molecules to recruit E3 ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of target proteins.

The mechanism by which this compound operates involves forming a ternary complex with BRD4 and an E3 ligase, typically cereblon (CRBN). This interaction facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation process is crucial for reducing BRD4 levels in cancer cells, thereby inhibiting tumor growth.

Efficacy in Cell Lines

Research has demonstrated that this compound effectively degrades BRD4 in various cancer cell lines. For instance:

  • Inhibition of Proliferation : In BxPC3 pancreatic cancer cell lines, this compound exhibited an IC50 value of approximately 0.165 μM , significantly enhancing anti-proliferative activity compared to traditional BRD4 inhibitors like ABBV-075 .
  • Time-Dependent Degradation : Studies indicate that this compound induces degradation of BRD4 in a time-dependent manner, with maximal effects observed at concentrations ranging from 1 to 10 μM .

Case Studies

  • Leukemia Treatment : In preclinical models using MV-4-11 leukemia cells, this compound showed potent anti-leukemic effects by inducing BRD4 degradation, leading to decreased c-MYC expression and subsequent inhibition of cell proliferation .
  • Pulmonary Fibrosis : The compound also demonstrated potential in treating pulmonary fibrosis by effectively preventing the activation of MRC5 cells through BRD4 degradation .

Dose-Response Relationship

A dose-response study revealed that the biological activity of this compound is highly dependent on concentration:

Concentration (μM)% Degradation of BRD4
0.110%
150%
375%
10>90%

This table illustrates the compound's effectiveness at various concentrations, confirming its potential as a therapeutic agent.

Safety and Selectivity

While PROTACs like BRD4 Degrader-5 show promise in degrading target proteins with high specificity, concerns regarding off-target effects remain. Studies have indicated that while some degraders exhibit significant selectivity for their targets, others may lead to unintended degradation of non-target proteins at higher concentrations .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62ClN9O8S2/c1-28-31(4)70-49-42(28)43(34-13-15-36(51)16-14-34)55-38(46-58-57-32(5)60(46)49)24-40(62)52-17-18-66-19-20-67-21-22-68-26-41(63)56-45(50(6,7)8)48(65)59-25-37(61)23-39(59)47(64)54-29(2)33-9-11-35(12-10-33)44-30(3)53-27-69-44/h9-16,27,29,37-39,45,61H,17-26H2,1-8H3,(H,52,62)(H,54,64)(H,56,63)/t29-,37+,38-,39-,45+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPWRCRRHVRNRM-BEGQQDOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62ClN9O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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